N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide
Description
N-[3-(2-Methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a synthetic small molecule featuring a hybrid scaffold combining a 1,2,4-triazole ring, a methoxyphenyl substituent, and a dihydroisoquinoline carboxamide moiety.
Properties
Molecular Formula |
C22H21N5O3 |
|---|---|
Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[5-(2-methoxyphenyl)-1H-1,2,4-triazol-3-yl]-1-oxo-2-propan-2-ylisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H21N5O3/c1-13(2)27-12-17(14-8-4-5-9-15(14)21(27)29)20(28)24-22-23-19(25-26-22)16-10-6-7-11-18(16)30-3/h4-13H,1-3H3,(H2,23,24,25,26,28) |
InChI Key |
FURUVMWCVKXFQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=C(C2=CC=CC=C2C1=O)C(=O)NC3=NNC(=N3)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Methoxyphenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a methoxyphenyl halide reacts with a nucleophile.
Construction of the Isoquinoline Carboxamide Moiety: The isoquinoline ring can be synthesized through a Pictet-Spengler reaction, followed by functional group modifications to introduce the carboxamide functionality.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the triazole ring or the isoquinoline moiety, potentially altering the compound’s biological activity.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Halogenated reagents and strong bases or acids are often employed in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group may yield quinones, while reduction of the triazole ring could produce dihydrotriazoles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit antimicrobial, antifungal, or anticancer activities due to the presence of the triazole ring, which is known for its bioactivity.
Medicine
In medicine, N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide could be explored as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a catalyst in chemical reactions due to its stability and reactivity.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with biological macromolecules, while the isoquinoline moiety may interact with hydrophobic pockets in proteins. These interactions can modulate the activity of the target molecules, leading to the compound’s biological effects.
Comparison with Similar Compounds
Research Findings and Methodological Considerations
- Structural Analysis : The SHELX system, particularly SHELXL, is critical for refining the target compound’s crystal structure, enabling precise bond-length and angle measurements essential for structure-activity relationship (SAR) studies .
- Antifungal Screening: highlights the utility of fluorometric assays for high-throughput screening.
- Limitations: No direct data on the target compound’s bioactivity or pharmacokinetics exists in the provided evidence. Comparative analysis remains speculative without experimental MIC values or toxicity profiles.
Biological Activity
N-[3-(2-methoxyphenyl)-1H-1,2,4-triazol-5-yl]-1-oxo-2-(propan-2-yl)-1,2-dihydroisoquinoline-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure that includes a triazole ring and an isoquinoline moiety. Its molecular formula is with a molecular weight of 363.4 g/mol. The presence of the methoxy group on the phenyl ring is significant as it may enhance the compound's reactivity and biological activity.
Anticancer Properties
Preliminary studies indicate that this compound exhibits notable anticancer properties. It may inhibit specific enzymes involved in cell proliferation, suggesting potential applications in cancer therapy. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HCT116 (Colon Carcinoma) | 6.2 |
| Compound B | T47D (Breast Cancer) | 27.3 |
| Compound C | MCF7 (Breast Cancer) | 43.4 |
These findings highlight the importance of further research into the compound's mechanism of action and its interactions with molecular targets.
Antimicrobial Activity
The triazole moiety is known for its antimicrobial properties. Research indicates that compounds containing triazole rings can effectively inhibit bacterial growth and have been studied for their efficacy against resistant strains. For example:
| Compound Name | Activity | MIC (µg/mL) |
|---|---|---|
| Triazole A | MRSA | 0.125 |
| Triazole B | E. coli | 0.250 |
These compounds demonstrate that modifications on the triazole ring can significantly influence their biological activity.
The mechanism by which this compound exerts its effects is still under investigation. However, it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular signaling pathways related to growth and proliferation.
Computational Studies
Computational docking studies have been employed to model how this compound binds to target proteins. These studies are crucial for understanding the interaction dynamics and optimizing the compound for enhanced efficacy.
Case Studies and Research Findings
Recent literature has documented various studies exploring the biological activities of similar triazole derivatives:
- Antifungal Activity : A study demonstrated that triazole derivatives exhibited antifungal activities with MIC values significantly lower than traditional antifungals like fluconazole.
- Antibacterial Studies : Another study highlighted that certain triazoles displayed high antibacterial activity against both gram-positive and gram-negative bacteria.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
